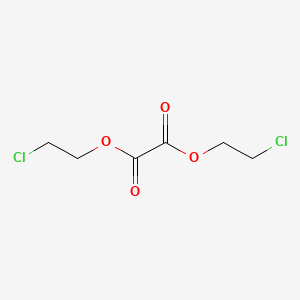

Bis(2-chloroethyl) oxalate

Cat. No. B8723394

M. Wt: 215.03 g/mol

InChI Key: SBMXVRZZQIZQIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04973714

Procedure details

A suspension of 24.0 g (0.50 mol) of 50% NaH in mineral oil in 100 mL of diglyme was treated with a solution of 47.0 g (0.50 mol) of phenol in 50 mL of diglyme. The resulting mixture was stirred overnight, and then charged into a 400 mL metal tube along with 53.8 g (0.25 mol) of bis(2-chloroethyl) oxalate and 50 g (0.50 mol) of tetrafluoroethylene. The resulting reaction mixture was agitated for 12 hr, and then shaken with 1 L of cold water, after which layers formed. The lower layer, which was a mixture of solid and oil, was dissolved in 900 mL of ether to give an ether solution which was dried over CaSO4, filtered, and concentrated to 200 mL. Addition of 50 mL of petroleum ether to the concentrated ether solution caused precipitation of a crystalline product which was filtered off and rinsed to give 59.1 g of crystalline 2,2'-bi(2-[ 2-phenoxytetrafluoroethyl[-1,3-dioxolane), m.p. 102°-103°. The filtrate was cooled to obtain a second crop of crystals, m.p. 92°-97°, to give a total of 64.5 g (49% yield) of the bisketal. An analytical sample , m.p. 102.5°-103.5°, was obtained by recrystallization of some of the product from tetrahydrofuran/petroleum ether mixed solvent. The IR (KBr) and NMR (acetone-d6) spectra of the product were consistent with the structure. Anal.: Calcd for C22H18F8O6 : C, 49.82; H, 3.42; F, 28.66. Found C, 50.02; H, 3.47; F, 28.68.

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].C1(O)C=CC=CC=1.[C:10]([O:18][CH2:19][CH2:20]Cl)(=[O:17])[C:11]([O:13][CH2:14][CH2:15]Cl)=[O:12].FC(F)=C(F)F>COCCOCCOC.CCOCC.O>[CH2:14]1[O:13][CH:11]([CH:10]2[O:18][CH2:19][CH2:20][O:17]2)[O:12][CH2:15]1 |f:0.1|

|

Inputs

Step One

Step Two

Step Three

|

Name

|

|

|

Quantity

|

53.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OCCCl)(=O)OCCCl

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(=C(F)F)F

|

Step Four

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was agitated for 12 hr

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which layers formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of solid and oil

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over CaSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to 200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of 50 mL of petroleum ether to the concentrated ether solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of a crystalline product which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COC(O1)C2OCCO2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 59.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 161.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |